molecular formula C18H12F3NO3 B11391277 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11391277
M. Wt: 347.3 g/mol
InChI Key: HZCLQDAYBXECFI-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the condensation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The chromene core may also interact with nucleic acids or other biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-oxo-4H-chromene-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    3-(trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the chromene core.

    4H-chromene-2-carboxamide: Similar core structure but different substituents.

Uniqueness

The uniqueness of 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide lies in the combination of the chromene core and the trifluoromethyl group. This combination imparts unique pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets .

Properties

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C18H12F3NO3/c1-10-5-6-15-13(7-10)14(23)9-16(25-15)17(24)22-12-4-2-3-11(8-12)18(19,20)21/h2-9H,1H3,(H,22,24)

InChI Key

HZCLQDAYBXECFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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